molecular formula C24H52N2O10 B12679721 Einecs 285-132-9 CAS No. 85030-08-6

Einecs 285-132-9

Katalognummer: B12679721
CAS-Nummer: 85030-08-6
Molekulargewicht: 528.7 g/mol
InChI-Schlüssel: ONJCEWDYMQEPNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 285-271-5, also known as dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dodecanedioic acid, compound with 2,2’,2’‘-nitrilotriethanol, typically involves the reaction of dodecanedioic acid with 2,2’,2’'-nitrilotriethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate its effects on biological systems and its potential as a therapeutic agent.

    Industry: The compound is used in the production of polymers, coatings, and other industrial products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecanedioic acid: A related compound with similar chemical properties but without the nitrilotriethanol component.

    2,2’,2’'-Nitrilotriethanol: Another related compound that shares the nitrilotriethanol moiety but lacks the dodecanedioic acid component.

Uniqueness

Dodecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, is unique due to its combination of dodecanedioic acid and nitrilotriethanol. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

85030-08-6

Molekularformel

C24H52N2O10

Molekulargewicht

528.7 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;dodecanedioic acid

InChI

InChI=1S/C12H22O4.2C6H15NO3/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;2*8-4-1-7(2-5-9)3-6-10/h1-10H2,(H,13,14)(H,15,16);2*8-10H,1-6H2

InChI-Schlüssel

ONJCEWDYMQEPNH-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.